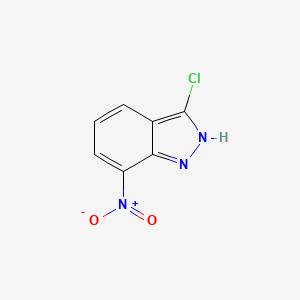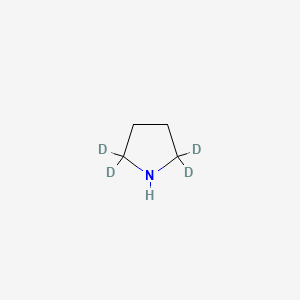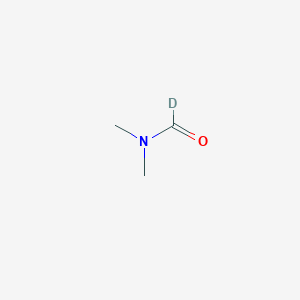
4-Chloro-6-iodo-2-methylquinazoline
Overview
Description
4-Chloro-6-iodo-2-methylquinazoline (4C6I2MQ) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a member of the quinazoline family, which is a group of heterocyclic aromatic compounds that are found in many pharmaceuticals and natural products. 4C6I2MQ has been studied for its potential as an inhibitor of cytochrome P450 enzymes, an important class of enzymes involved in drug metabolism. Additionally, 4C6I2MQ has been investigated for its possible use as a fluorescent probe, a reagent in organic synthesis, and a therapeutic agent.
Scientific Research Applications
Anticancer Potential
4-Chloro-6-iodo-2-methylquinazoline derivatives have shown promise in cancer research. A study highlighted the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, as an effective anticancer agent, inducing apoptosis with high potency and exhibiting excellent blood-brain barrier penetration (Sirisoma et al., 2009). Furthermore, another research discovered 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent apoptosis inducer with significant activity in human breast and prostate cancer mouse models (Sirisoma et al., 2008).
Synthesis and Reactivity
The synthesis process and reactivity of related quinazoline compounds have been a subject of interest. One study reported the synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin-4 (3H)-ones by direct halogenation, demonstrating simple operation and high yields (Sayyed et al., 2006). Additionally, the catalytic action of azolium salts on 4-chloroquinazolines was explored, showing efficient substitution reactions (Miyashita et al., 1992).
Biological and Pharmacological Studies
Various studies have synthesized and evaluated quinazoline derivatives for biological activities. For instance, certain 6-chloro substituted compounds displayed antimycobacterial activity (Kubicová et al., 2003). Another research synthesized novel 4(3H)-quinazolinone derivatives, showing potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
Photophysical and Chemical Properties
The study of the photophysical properties of polycarbo-substituted quinazolines derived from 2-aryl-4-chloro-6-iodoquinazolines has provided insights into their intramolecular charge transfer properties (Mphahlele et al., 2015).
Antimicrobial Activity
Several quinazoline derivatives have been explored for their antimicrobial properties. A series of 2-(4-chlorophenyl)-6-iodoquinazoline carrying different moieties were prepared and showed marked activity against certain bacterial and fungal strains (S.M.Mosaad et al., 2004).
Properties
IUPAC Name |
4-chloro-6-iodo-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-3-2-6(11)4-7(8)9(10)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMWSRJHZYBEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441877 | |
| Record name | 4-Chloro-6-iodo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351426-06-7 | |
| Record name | 4-Chloro-6-iodo-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)




![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)


